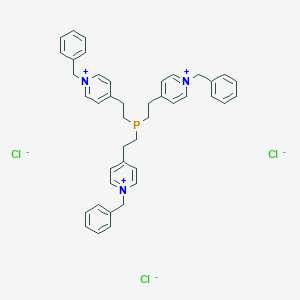![molecular formula C15H12FIO4 B222097 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is a chemical compound that has been widely used in scientific research. It is a member of the benzoic acid family and is commonly referred to as FIBO. FIBO has been found to have a wide range of applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of FIBO is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. FIBO has also been shown to activate certain signaling pathways that lead to cell death in cancer cells.
Biochemical and Physiological Effects:
FIBO has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. FIBO has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, FIBO has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIBO has several advantages for use in lab experiments. It is a potent inhibitor of inflammation and cell proliferation, which makes it useful for studying these processes in vitro and in vivo. FIBO is also relatively easy to synthesize, which makes it readily available for use in research. However, FIBO has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, FIBO can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on FIBO. One area of interest is the development of new drugs based on the structure of FIBO. Researchers are also interested in exploring the potential of FIBO as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of FIBO and its long-term effects on human health.
Métodos De Síntesis
The synthesis of FIBO involves a series of chemical reactions. The starting material is 3-iodo-5-methoxybenzoic acid, which is reacted with 2-fluorobenzyl alcohol in the presence of a catalyst to form the intermediate product. This intermediate product is then treated with a dehydrating agent to form FIBO. The synthesis of FIBO is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
FIBO has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. FIBO has been found to have potent anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. FIBO has been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C15H12FIO4 |
|---|---|
Peso molecular |
402.16 g/mol |
Nombre IUPAC |
4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H12FIO4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-4-2-3-5-11(9)16/h2-7H,8H2,1H3,(H,18,19) |
Clave InChI |
YOJKQRHWUJYCAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)

![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)






![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)